Cas no 1250443-91-4 (Methyl 2,7-naphthyridine-3-carboxylate)

Methyl 2,7-naphthyridine-3-carboxylate is a heterocyclic organic compound featuring a naphthyridine core with a carboxylate ester functional group at the 3-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and materials science. Its fused bicyclic system enhances stability while offering reactive sites for further functionalization. The methyl ester group improves solubility in organic solvents, facilitating downstream reactions such as hydrolysis or amidation. This compound is valued for its role in constructing complex molecular architectures, including bioactive molecules and ligands for coordination chemistry. High purity grades ensure reproducibility in research and industrial processes.
Methyl 2,7-naphthyridine-3-carboxylate structure
1250443-91-4 structure
Product Name:Methyl 2,7-naphthyridine-3-carboxylate
CAS No:1250443-91-4
MF:C10H8N2O2
MW:188.182722091675
CID:5696259
PubChem ID:129919150
Update Time:2025-06-23

Methyl 2,7-naphthyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl2,7-naphthyridine-3-carboxylate
    • COC(=O)c1cc2ccncc2cn1
    • EN300-1663254
    • Methyl 2,7-naphthyridine-3-carboxylate
    • 1250443-91-4
    • 2,7-Naphthyridine-3-carboxylic acid, methyl ester
    • Inchi: 1S/C10H8N2O2/c1-14-10(13)9-4-7-2-3-11-5-8(7)6-12-9/h2-6H,1H3
    • InChI Key: VQTYIBWYJODTRV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=C2C=CN=CC2=CN=1)=O

Computed Properties

  • Exact Mass: 188.058577502g/mol
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.1Ų

Experimental Properties

  • Density: 1.272±0.06 g/cm3(Predicted)
  • Boiling Point: 375.7±22.0 °C(Predicted)
  • pka: 2.42±0.30(Predicted)

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Additional information on Methyl 2,7-naphthyridine-3-carboxylate

Methyl 2,7-Naphthyridine-3-Carboxylate: A Comprehensive Overview

Methyl 2,7-naphthyridine-3-carboxylate, with the CAS number 1250443-91-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of naphthyridine, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The methyl ester group attached to the carboxylic acid at position 3 of the naphthyridine ring adds unique chemical properties that make it valuable for various applications.

Methyl 2,7-naphthyridine-3-carboxylate has been extensively studied for its potential in drug design and development. Recent research has highlighted its role as a building block for synthesizing bioactive molecules. For instance, studies published in 2023 have demonstrated its ability to act as a precursor for compounds with anti-inflammatory and anticancer properties. The naphthyridine core is known for its structural similarity to certain pharmaceutical agents, making it a promising candidate for further exploration in medicinal chemistry.

The synthesis of methyl 2,7-naphthyridine-3-carboxylate involves a multi-step process that typically begins with the preparation of the naphthyridine ring system. This is followed by the introduction of the carboxylic acid group at position 3 and subsequent esterification with methanol. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. Researchers have also explored alternative methods using microwave-assisted synthesis and continuous flow reactors, which offer advantages in terms of reaction time and energy efficiency.

One of the most intriguing aspects of methyl 2,7-naphthyridine-3-carboxylate is its ability to participate in various chemical reactions due to its functional groups. The ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its conjugate base. This property makes it versatile in organic transformations, such as nucleophilic substitutions and condensation reactions. Recent studies have focused on its use as an intermediate in the synthesis of complex heterocyclic compounds, which are of interest in both academic and industrial settings.

In terms of applications, methyl 2,7-naphthyridine-3-carboxylate has shown promise in materials science. Its aromaticity and conjugated system make it suitable for use in organic electronics. For example, researchers have investigated its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic cells (OPVs). The compound's ability to absorb light across a broad spectrum makes it an attractive candidate for these applications. Furthermore, its thermal stability under certain conditions enhances its suitability for high-performance materials.

The latest advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of methyl 2,7-naphthyridine-3-carboxylate. Density functional theory (DFT) calculations have revealed that the compound exhibits significant electron-withdrawing effects due to the presence of the ester group. This characteristic influences its interaction with other molecules and plays a crucial role in determining its reactivity in various chemical environments. Such computational studies are invaluable for predicting the behavior of this compound in different scenarios and guiding experimental work.

In conclusion, methyl 2,7-naphthyridine-3-carboxylate is a multifaceted compound with diverse applications across several disciplines. Its role as a building block in drug discovery, its versatility in organic synthesis, and its potential in materials science underscore its importance in contemporary research. As new findings emerge from ongoing studies, this compound is likely to find even more innovative uses that further highlight its significance in both academic and industrial contexts.

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